molecular formula C11H14FN B15259880 3-(4-Fluorophenyl)-4-methylpyrrolidine

3-(4-Fluorophenyl)-4-methylpyrrolidine

Cat. No.: B15259880
M. Wt: 179.23 g/mol
InChI Key: CNQGCIXRLGZDSQ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 4-fluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-4-methylpyrrolidine typically involves the reaction of 4-fluorobenzaldehyde with a suitable amine, followed by cyclization to form the pyrrolidine ring. One common method involves the use of reductive amination, where 4-fluorobenzaldehyde reacts with methylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction conditions often include solvents like methanol or ethanol and are carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-4-methylpyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluorophenyl)-4-methylpyrrolidine
  • 3-(4-Chlorophenyl)-4-methylpyrrolidine
  • 3-(4-Bromophenyl)-4-methylpyrrolidine

Uniqueness

3-(4-Fluorophenyl)-4-methylpyrrolidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-methylpyrrolidine

InChI

InChI=1S/C11H14FN/c1-8-6-13-7-11(8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3

InChI Key

CNQGCIXRLGZDSQ-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC1C2=CC=C(C=C2)F

Origin of Product

United States

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